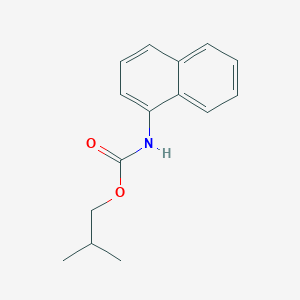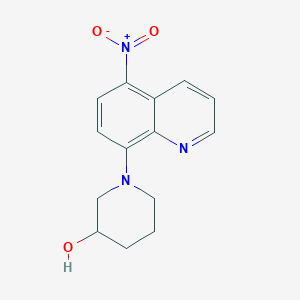amino}benzamide](/img/structure/B5242921.png)
4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(4-Chlorophenyl)sulfonylamino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with a chlorophenyl group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-Chlorophenyl)sulfonylamino}benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by the coupling of the resulting intermediate with benzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-{(4-Chlorophenyl)sulfonylamino}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-{(4-Chlorophenyl)sulfonylamino}benzamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cancer Research: The compound has shown potential in inhibiting the growth of various cancer cells, including prostate, breast, and lung cancer cells.
Anti-inflammatory Effects: It has been studied for its ability to inhibit the production of inflammatory mediators, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma.
Cardiovascular Diseases: Research has indicated that the compound can reduce atherosclerosis by inhibiting leukotriene biosynthesis, which is a key factor in the development of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 4-{(4-Chlorophenyl)sulfonylamino}benzamide involves the inhibition of leukotriene biosynthesis. The compound binds to 5-lipoxygenase-activating protein (FLAP), which is crucial for the translocation of arachidonic acid to 5-lipoxygenase, the enzyme responsible for leukotriene biosynthesis. By inhibiting this pathway, the compound reduces the production of leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-{(4-Chlorophenyl)sulfonylamino}benzamide include:
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound has been studied for its antimicrobial and antibiofilm properties.
4-{[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine: Known for its potential antimicrobial activity.
Uniqueness
4-{(4-Chlorophenyl)sulfonylamino}benzamide is unique due to its specific mechanism of action involving the inhibition of leukotriene biosynthesis. This makes it a promising candidate for therapeutic applications in cancer, inflammation, and cardiovascular diseases, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-17(12-6-2-10(3-7-12)14(16)18)21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROLCBPXVWRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B5242845.png)
![N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B5242847.png)



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-pyridinylacetyl)-3-piperidinol](/img/structure/B5242887.png)

![N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B5242898.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-thiophenesulfonamide](/img/structure/B5242919.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5242924.png)
![ethyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5242930.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B5242943.png)

